Cas no 1804868-82-3 (Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate)

Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical research. The presence of a difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds. The nitro and methoxy substituents contribute to its reactivity, enabling selective functionalization for further derivatization. This compound exhibits favorable solubility in organic solvents, facilitating its use in various synthetic pathways. Its structural features make it particularly useful in the development of novel herbicides and pharmaceuticals, where precise molecular modifications are critical. The ester moiety further allows for versatile transformations, broadening its utility in fine chemical synthesis.
Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate structure
1804868-82-3 structure
Product Name:Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate
CAS No:1804868-82-3
MF:C11H12F2N2O5
MW:290.220190048218
CID:4897510
Update Time:2025-06-13

Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate
    • Inchi: 1S/C11H12F2N2O5/c1-3-20-9(16)5-7-10(19-2)6(11(12)13)4-8(14-7)15(17)18/h4,11H,3,5H2,1-2H3
    • InChI Key: QNKYHQOYQXZFBQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=C([N+](=O)[O-])N=C(CC(=O)OCC)C=1OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 350
  • XLogP3: 1.8
  • Topological Polar Surface Area: 94.2

Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029017945-250mg
Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate
1804868-82-3 95%
250mg
$989.80 2022-04-01
Alichem
A029017945-500mg
Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate
1804868-82-3 95%
500mg
$1,685.00 2022-04-01
Alichem
A029017945-1g
Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate
1804868-82-3 95%
1g
$3,155.55 2022-04-01

Additional information on Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate

Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate (CAS No. 1804868-82-3): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate, identified by its CAS number 1804868-82-3, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of a difluoromethyl group and a nitro substituent on a pyridine backbone, contribute to its remarkable reactivity and utility in drug development.

The significance of Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate lies in its ability to undergo diverse chemical transformations, making it a versatile building block for medicinal chemists. The difluoromethyl moiety, in particular, is well-documented for its ability to enhance metabolic stability and binding affinity in drug candidates. Recent studies have highlighted its role in the development of novel antiviral and anti-inflammatory agents, where its incorporation leads to improved pharmacokinetic profiles.

In the realm of drug discovery, the nitro group in Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate plays a pivotal role in modulating the electronic properties of the molecule. This feature allows for selective functionalization, enabling the synthesis of complex scaffolds with high precision. Researchers have leveraged this property to develop novel therapeutic entities that exhibit potent activity against a range of diseases, including cancer and neurodegenerative disorders.

The methoxy group present in the compound further enhances its reactivity, facilitating nucleophilic substitution reactions that are essential for constructing intricate molecular architectures. This makes Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate an indispensable tool in synthetic organic chemistry, particularly for those involved in the development of small-molecule drugs.

Recent advancements in computational chemistry have further underscored the importance of Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate. Molecular modeling studies have revealed that its structure optimally balances steric hindrance and electronic distribution, making it an ideal candidate for further derivatization. These insights have guided the design of new analogs with enhanced biological activity, demonstrating the compound's potential as a lead molecule in drug discovery programs.

The synthesis of Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the preparation of a pyridine derivative, which is then functionalized with a difluoromethyl group followed by methylation and nitration. Each step is carefully optimized to ensure high yield and purity, reflecting the compound's critical role in pharmaceutical synthesis.

In conclusion, Ethyl 4-(difluoromethyl)-3-methoxy-6-nitropyridine-2-acetate (CAS No. 1804868-82-3) is a cornerstone in the synthesis of advanced pharmaceuticals. Its unique structural attributes and reactivity make it an invaluable intermediate for medicinal chemists worldwide. As research continues to uncover new applications for this compound, its importance in drug development is set to grow even further.

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